Cas no 2387356-68-3 (tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate)
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- 2387356-68-3
- EN300-7548413
- tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
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- Inchi: 1S/C16H25NO3/c1-11(2)12-6-8-13(9-7-12)14(10-18)17-15(19)20-16(3,4)5/h6-9,11,14,18H,10H2,1-5H3,(H,17,19)
- InChI Key: LRIIICHZTFVDMA-UHFFFAOYSA-N
- SMILES: O(C(NC(CO)C1C=CC(=CC=1)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.18344366g/mol
- Monoisotopic Mass: 279.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548413-0.05g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 0.05g |
$468.0 | 2025-03-22 | |
| Enamine | EN300-7548413-0.1g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 0.1g |
$490.0 | 2025-03-22 | |
| Enamine | EN300-7548413-0.25g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 0.25g |
$513.0 | 2025-03-22 | |
| Enamine | EN300-7548413-0.5g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 0.5g |
$535.0 | 2025-03-22 | |
| Enamine | EN300-7548413-1.0g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 1.0g |
$557.0 | 2025-03-22 | |
| Enamine | EN300-7548413-2.5g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-22 | |
| Enamine | EN300-7548413-5.0g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 5.0g |
$1614.0 | 2025-03-22 | |
| Enamine | EN300-7548413-10.0g |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate |
2387356-68-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-22 |
tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
Research Brief on tert-Butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3)
The compound tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This carbamate derivative, characterized by its tert-butyl and isopropylphenyl moieties, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of protease inhibitors, receptor modulators, and other therapeutic agents, highlighting its versatility in medicinal chemistry.
One of the primary research focuses involving this compound has been its role in the synthesis of small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate exhibit potent inhibitory activity against specific kinase isoforms implicated in cancer progression. The study employed structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved selectivity and pharmacokinetic properties.
In addition to its applications in oncology, this compound has been investigated for its potential in central nervous system (CNS) drug development. Research published in ACS Chemical Neuroscience highlighted its use as a precursor in the synthesis of neuroprotective agents. The study reported that the hydroxy and carbamate functional groups of the compound facilitate interactions with neuronal receptors, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a synthetic chemistry perspective, tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate has been utilized in asymmetric synthesis and chiral resolution processes. A recent publication in Organic Letters detailed a novel catalytic method for the enantioselective synthesis of this compound, achieving high yields and enantiomeric excess. This advancement is particularly significant for the production of optically pure pharmaceuticals, where chirality plays a critical role in drug efficacy and safety.
Despite its promising applications, challenges remain in the large-scale production and formulation of this compound. Issues such as stability under physiological conditions and solubility in aqueous media have been identified as areas requiring further optimization. Ongoing research aims to address these limitations through structural modifications and the development of novel delivery systems, as discussed in a recent review in Advanced Drug Delivery Reviews.
In conclusion, tert-butyl N-{2-hydroxy-1-[4-(propan-2-yl)phenyl]ethyl}carbamate (CAS: 2387356-68-3) represents a versatile and valuable building block in medicinal chemistry. Its applications span from oncology to CNS therapeutics, underpinned by recent advancements in synthetic methodologies and biological evaluations. Future research is expected to further elucidate its potential and overcome existing challenges, paving the way for its integration into clinical applications.
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